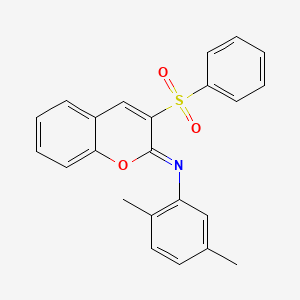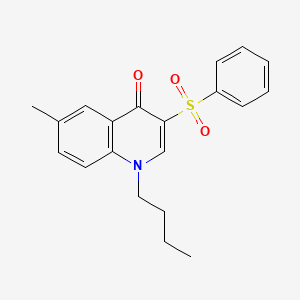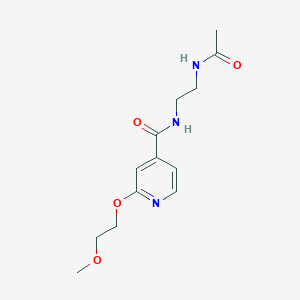
(Z)-2,5-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline is an organic compound with the formula C6H5NH2. It consists of an amine attached to a benzene ring and is the prototypical aromatic amine . Phenylsulfonyl is a functional group consisting of a sulfonyl group attached to a phenyl ring .
Synthesis Analysis
The synthesis of aniline derivatives often involves the reduction of nitroarenes or transition-metal-catalyzed cross-coupling reactions . A method for synthesizing phenylsulfonyl aniline derivatives involves the rearrangement reactions of 1-alkyl-2-[(phenylsulfonyl)methyl]pyridinium iodides .Molecular Structure Analysis
The molecular structure of aniline consists of a benzene ring attached to an amine group . The phenylsulfonyl group consists of a sulfonyl group attached to a phenyl ring .Chemical Reactions Analysis
Aniline can undergo various reactions, including acylation, sulfonation, and alkylation . Phenylsulfonyl aniline derivatives can undergo reactions involving the activation of the 2-CH2 group by the electron-withdrawing phenylsulfonyl substituent .Physical And Chemical Properties Analysis
Aniline is a colorless liquid with a characteristic odor. It is slightly soluble in water and mixes readily with most organic solvents . The physical and chemical properties of phenylsulfonyl aniline derivatives would depend on the specific structure of the compound.Aplicaciones Científicas De Investigación
Antibacterial Activity of Aryl Sulfonamides
Research has highlighted the significance of aryl sulfonamides, particularly those containing thiophene or chromene moieties, as promising antibacterial agents. These compounds have been reviewed for their antibacterial activity, synthetic methods, and potential for optimized candidates in medicinal chemistry. The antibacterial properties are attributed to their structural features, suggesting that compounds like "(Z)-2,5-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline" could be explored for similar applications (Rathore et al., 2021).
Environmental and Food Analysis
Aryl sulfonamides have been utilized in analytical chemistry, particularly in environmental and food analysis. Their application in immunoassays and biosensors for detecting various contaminants highlights the potential for compounds with sulfonamide groups to be developed for similar analytical purposes (Fránek & Hruška, 2018).
Aniline Derivatives in Industrial Applications
Aniline and its derivatives have found extensive industrial applications, including in the manufacture of dyes, pharmaceuticals, and polymers, suggesting potential research avenues for novel aniline derivatives in these fields (Skeen, 1948).
Sulfobetaine Derivatives for Biomedical Applications
The development and applications of sulfobetaine derivatives, due to their high hydrophilicity and antifouling capacities, suggest that similar zwitterionic compounds could have significant potential in biomedical applications, including as biomaterials or in drug delivery systems (Ningrum et al., 2021).
Poly(dimethylsiloxane) in Biological Studies
The use of poly(dimethylsiloxane) for fabricating microfluidic systems for biological studies indicates the potential for exploring similar polymers or compounds with related functionalities in the development of miniaturized biological assays and devices (Sia & Whitesides, 2003).
Safety and Hazards
Direcciones Futuras
Research into aniline and its derivatives continues to be a vibrant field, with potential applications in the synthesis of pharmaceuticals, agrochemicals, pigments, electronic materials, and more . Future research directions could include the development of new synthesis methods, the exploration of novel applications, and a deeper understanding of their biological activity .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c1-16-12-13-17(2)20(14-16)24-23-22(15-18-8-6-7-11-21(18)27-23)28(25,26)19-9-4-3-5-10-19/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXKEJUDOXEZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d]imidazol-1-yl)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2744392.png)
![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2744393.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2744396.png)
![2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2744398.png)
![2-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide](/img/structure/B2744401.png)
![1-(benzo[d]oxazol-2-yl)-N-(4-chlorophenethyl)pyrrolidine-2-carboxamide](/img/structure/B2744403.png)

![2-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2744405.png)

![3-{[1,1'-biphenyl]-2-yloxy}-N-(cyanomethyl)propanamide](/img/structure/B2744409.png)
![Ethyl 2-chloro-5-[(chloroacetyl)amino]benzoate](/img/structure/B2744410.png)
![5-ethoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2744412.png)
![2-chloro-N-{[(2,2,2-trifluoroethyl)amino]carbonyl}acetamide](/img/structure/B2744413.png)
![{4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2744414.png)